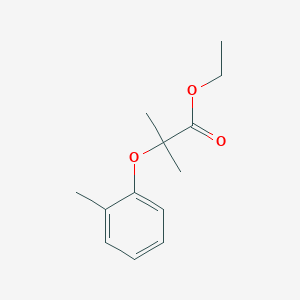
ethyl 2-methyl-2-(2-methylphenoxy)propanoate
描述
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a 2-methylphenoxy group attached to a propanoate backbone, making it a unique ester with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(2-methylphenoxy)propanoate typically involves the esterification of 2-methylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then refluxed to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
化学反应分析
Types of Reactions
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is 2-methyl-2-(2-methylphenoxy)propanoic acid.
Reduction: The major product is 2-methyl-2-(2-methylphenoxy)propanol.
Substitution: The products depend on the nucleophile used but can include various substituted phenoxy derivatives.
科学研究应用
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 2-methyl-2-(2-methylphenoxy)propanoate involves its hydrolysis by esterases to release 2-methylphenol and ethyl 2-methylpropanoate. The hydrolysis reaction typically occurs in aqueous environments and is facilitated by the presence of water and esterases. The released 2-methylphenol can then participate in further biochemical pathways, depending on the biological context.
相似化合物的比较
Similar Compounds
- Ethyl 2-methyl-2-(2,4-dimethylphenoxy)propanoate
- Ethyl 2-methyl-2-(2,4-dichlorophenoxy)propanoate
- Ethyl 2-methyl-2-(2-methoxyphenoxy)propanoate
Uniqueness
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other esters. This uniqueness makes it valuable in applications where these specific properties are desired.
属性
IUPAC Name |
ethyl 2-methyl-2-(2-methylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVHMMTUCXQBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-CYCLOPENTYL-1-ETHANONE](/img/structure/B3749029.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3749035.png)
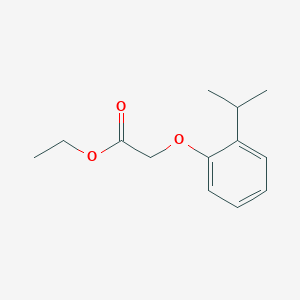
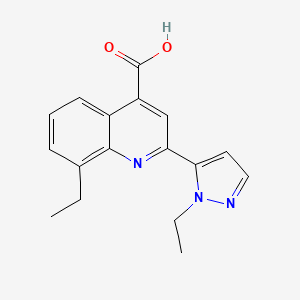
![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749056.png)
![3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749064.png)
![3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749068.png)
![3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749075.png)

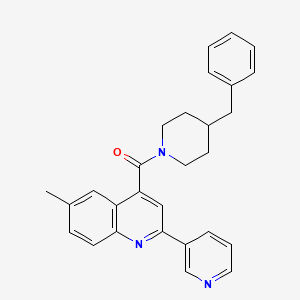
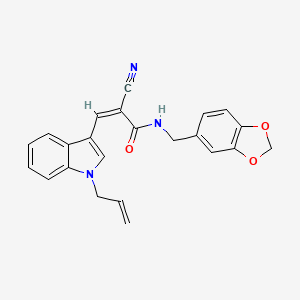
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3749092.png)
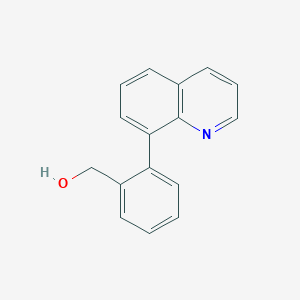
![3,5-DIETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749113.png)
